Methyl 3-phenylpyrrolidine-2-carboxylate
Description
Methyl 3-phenylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with a phenyl group at the 3-position and a methyl ester at the 2-position. Its stereochemistry, specifically the (2S,3R) configuration (CAS: 212612-50-5), makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research . The compound’s rigid pyrrolidine backbone and ester functionality enable diverse reactivity, including participation in cycloadditions and nucleophilic substitutions.
Properties
IUPAC Name |
methyl 3-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPLPJKAAQLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-phenylpyrrolidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The 3-phenylpyrrolidine is dissolved in an appropriate solvent (e.g., dichloromethane), and methyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-phenylpyrrolidine-2-methanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is a chemical compound with a pyrrolidine ring, a phenyl group at the 3-position, and an ester functional group at the 2-position. It has applications in medicinal chemistry and organic synthesis, especially in the development of pharmaceuticals for neurological disorders. The stereochemistry of the compound, (2R,3R), is important for its biological activity and chemical reactivity.
Scientific Research Applications
Medicinal Chemistry Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is used as an intermediate in synthesizing compounds for treating neurological disorders. Compounds with similar pyrrolidine structures have been studied for their pharmacological properties, including anticonvulsant and neuroprotective effects. Modifications to the pyrrolidine ring can significantly influence its pharmacological profile, with some derivatives showing promise in targeting specific pathways involved in neurological functions.
Organic Synthesis This compound can be transformed into various derivatives with potentially enhanced biological properties. The presence of the phenyl group may enhance interactions with biological targets such as receptors and enzymes, potentially leading to therapeutic effects in treating neurological conditions. Several synthetic methods have been developed for its preparation.
Mechanism of Action
The mechanism of action of methyl 3-phenylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Substituent Variations
Methyl 3-Phenylpyrrolidine-2-Carboxylate
- Structure : Pyrrolidine core with 3-phenyl and 2-methyl ester groups.
- Key Features : Chiral centers at C2 and C3, enhancing stereoselective applications.
Ethyl 2-Methyl-5-(1-Methyl-1H-Imidazole-2-Carbonyl)-3-Phenylpyrrolidine-2-Carboxylate ()
- Differences :
- Ethyl ester instead of methyl ester.
- Additional substituents: 1-(2-oxooxazolidin-3-yl) and 5-(1-methylimidazole-2-carbonyl).
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate ()
Stereochemical Variations
(2S,3S)-2-Phenylpyrrolidine-3-Carboxylic Acid ()
- Differences :
- Carboxylic acid replaces the methyl ester.
- Stereochemistry: (2S,3S) vs. (2S,3R) in the target compound.
- Implications : The carboxylic acid form may exhibit higher solubility in polar solvents, while stereochemical differences could alter binding affinity in chiral environments (e.g., enzyme active sites) .
Physical and Chemical Properties
Biological Activity
Methyl 3-phenylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with phenylacetic acid or its derivatives. The general synthetic route includes:
- Formation of Pyrrolidine : Starting from commercially available precursors such as phenylacetic acid and amines.
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities, revealing that compounds with a pyrrole ring exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 20 (Gram-positive) | Antibacterial |
| Compound B | 15 (Gram-negative) | Antibacterial |
| Compound C | 18 (Fungi) | Antifungal |
The presence of the heterocyclic ring is believed to enhance the biological activity, with modifications such as methoxy groups further increasing efficacy .
2.2 Neuropharmacological Effects
Research has indicated that this compound derivatives can act as glycine receptor antagonists, which may have implications for treating neurological disorders. A study found that certain derivatives exhibited high affinity at the strychnine-insensitive glycine-binding site of the NMDA receptor complex, suggesting potential use in managing conditions like epilepsy or neurodegenerative diseases .
Table 2: Glycine Receptor Binding Affinities
| Compound | pKi Value | Effect |
|---|---|---|
| Compound D | 7.95 | Full antagonist |
| Compound E | 7.24 | Partial antagonist |
3.1 Case Study: Antimicrobial Evaluation
In a recent study, a series of methyl pyrrole derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results demonstrated that modifications at the C-4 and C-5 positions significantly influenced antimicrobial activity, with halogenated compounds showing enhanced effects .
3.2 Case Study: Neuropharmacological Assessment
Another investigation focused on evaluating the neuropharmacological potential of this compound derivatives in vivo. The study assessed their efficacy in inhibiting NMDA-induced convulsions in mice, highlighting that specific compounds demonstrated significant protective effects at doses as low as when administered intravenously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
